- Facile synthesis of 1,4-benzothiazin-3-ones from Cu-catalyzed coupling of 2-iodoanilines and 2-mercaptoacetate, Tetrahedron Letters, 2013, 54(38), 5214-5216
Cas no 90814-91-8 (7-Bromo-2H-1,4-benzothiazin-3(4H)-one)
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one
- 7-Bromo-2H-1,4-benzothiazin-3(4H)-one
- 7-Bromo-2H-[1,4]-benzothiazin-3(4H)-one
- 2h-1,4-benzothiazin-3(4h)-one,7-bromo
- 7-bromo-(2H)-1,4-benzothiazin-3(4H)-one
- 7-bromo-2H,4H-benzo[e]1,4-thiazin-3-one
- 7-bromo-4H-benzo[1,4]thiazin-3-one
- 7-Bromo-3,4-dihydro-2H-1,4-benzothiazin-3-one
- 7-Bromo-2H-1,4-benzothiazin-3(4H)-one (ACI)
- 7-BROMO-2,4-DIHYDRO-1,4-BENZOTHIAZIN-3-ONE
- STL267172
- 7-bromo-2h[1,4]-benzothiazin-3(4h)-one
- 7-bromo- 4H-benzo[1,4]thiazin-3-one
- 7-Bromo-2H[1,4]benzothiazin 3(4H)-one
- MDFPWMKBRDOSGB-UHFFFAOYSA-N
- CS-0094329
- 7-Bromo-2H-[1,4] benzothiazin-3(4H)-one
- AKOS015835981
- 7-bromo-4H-1,4-benzothiazin-3-one
- 90814-91-8
- SCHEMBL299571
- MFCD02660583
- 7-BROMO-2H-BENZOTHIAZIN-3(4H)-ONE
- AN-829/42007423
- 7-bromo -4H-benzo[1,4]thiazin-3-one
- B4902
- SY052824
- 7-Bromo-2H-[1,4]-benzothiazin-3(4H)-one, 97%
- AS-65255
- 7-BROMO-2H-(1 4)-BENZOTHIAZIN-3(4H)-ONE&
- DTXSID80351027
-
- MDL: MFCD02660583
- Inchi: 1S/C8H6BrNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)
- InChI Key: MDFPWMKBRDOSGB-UHFFFAOYSA-N
- SMILES: O=C1CSC2C(=CC=C(C=2)Br)N1
Computed Properties
- Exact Mass: 242.93500
- Monoisotopic Mass: 242.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.1
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Color/Form: White to cream powder
- Density: 1.689
- Melting Point: 212.0 to 216.0 deg-C
- Boiling Point: 397.2°Cat760mmHg
- Flash Point: 194°C
- Refractive Index: 1.657
- PSA: 54.40000
- LogP: 2.63130
- Solubility: Insoluble in water
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152897-1G |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 98% | 1g |
¥1235.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152897-5g |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 98% | 5g |
¥4810.90 | 2023-09-04 | |
| Alichem | A019098137-5g |
7-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one |
90814-91-8 | 97% | 5g |
$299.25 | 2023-08-31 | |
| Alichem | A019098137-10g |
7-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one |
90814-91-8 | 97% | 10g |
$499.80 | 2023-08-31 | |
| TRC | B701378-10mg |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701378-50mg |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701378-100mg |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 100mg |
$ 80.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 640638-1G |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 97% | 1G |
¥1140.72 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 640638-5G |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 97% | 5G |
¥4189.15 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4902-1g |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one |
90814-91-8 | 98.0%(GC) | 1g |
¥850.0 | 2022-06-10 |
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Production Method
Production Method 1
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Raw materials
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Preparation Products
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Suppliers
7-Bromo-2H-1,4-benzothiazin-3(4H)-one Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 7-Bromo-2H-1,4-benzothiazin-3(4H)-one
Introduction to 7-Bromo-2H-1,4-benzothiazin-3(4H)-one (CAS No. 90814-91-8) and Its Recent Applications in Chemical Biology
7-Bromo-2H-1,4-benzothiazin-3(4H)-one (CAS No. 90814-91-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound belongs to the benzothiazine class, which is characterized by a fused ring system consisting of a benzene ring, a thiazole ring, and an oxygen atom. The presence of a bromine substituent at the 7-position enhances its utility as a synthetic intermediate in pharmaceutical and agrochemical research.
The benzothiazin-3(4H)-one core structure of this compound is known for its stability and ability to participate in various chemical transformations, making it a valuable scaffold for drug discovery. In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazine derivatives, particularly those with bromine substituents, due to their reported bioactivity against a range of diseases.
One of the most compelling aspects of 7-Bromo-2H-1,4-benzothiazin-3(4H)-one is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel compounds with therapeutic applications. For instance, studies have demonstrated its utility in generating derivatives that exhibit antimicrobial, anti-inflammatory, and anticancer properties. These findings highlight the compound's significance as a building block in medicinal chemistry.
In the realm of drug development, 7-Bromo-2H-1,4-benzothiazin-3(4H)-one has been investigated for its potential to modulate biological pathways associated with diseases such as cancer and neurodegenerative disorders. The bromine atom at the 7-position serves as a handle for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets. This flexibility has led to several promising lead compounds being identified through high-throughput screening and rational design approaches.
Recent advancements in computational chemistry have further enhanced the understanding of 7-Bromo-2H-1,4-benzothiazin-3(4H)-one's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to proteins involved in cell signaling and apoptosis, suggesting its potential as an inhibitor or activator of these pathways. Such insights are crucial for designing more effective therapeutic agents and optimizing their pharmacokinetic profiles.
The synthesis of 7-Bromo-2H-1,4-benzothiazin-3(4H)-one involves multi-step organic reactions that highlight the compound's synthetic accessibility. Modern synthetic methodologies have improved yields and purity levels, enabling researchers to explore its applications more efficiently. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste and energy consumption.
From a regulatory perspective, 7-Bromo-2H-1,4-benzothiazin-3(4H)-one (CAS No. 90814-91-8) is not classified as a hazardous or controlled substance under current international guidelines. This classification simplifies its handling and distribution in research settings while ensuring compliance with safety standards. However, it is essential for laboratories to follow standard protocols for handling organic compounds to maintain safety and environmental integrity.
The future prospects for 7-Bromo-2H-1,4-benzothiazin-3(4H)-one are promising, with ongoing research aimed at uncovering new therapeutic applications and improving synthetic methodologies. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to the development of novel drugs based on benzothiazine derivatives.
In conclusion,7-Bromo-2H-1,4-benzothiazin-3(4H)-one (CAS No. 90814-91-8) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for drug discovery and development. As research continues to evolve,benzothiazine derivatives will undoubtedly play an increasingly important role in addressing global health challenges.
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